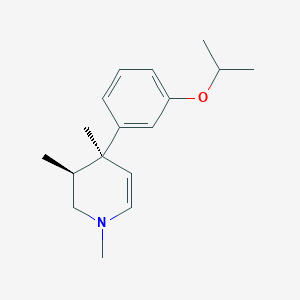
2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, methoxyphenyl, and trifluoromethyl groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxyphenyl and trifluoromethyl-substituted pyrimidine derivatives.
Bromination: The bromination of the pyrimidine ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The methoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amines, thioethers, or ethers.
Oxidation Products: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction Products: Reduced derivatives with functional groups such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe or ligand in studies involving biological pathways and molecular interactions.
Agricultural Chemistry: The compound is investigated for its potential use in the development of agrochemicals, such as herbicides and fungicides.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Materials Science: The compound’s electronic properties, influenced by the trifluoromethyl and methoxyphenyl groups, make it suitable for use in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the methoxyphenyl group, which may affect its reactivity and applications.
6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom, which may limit its use in substitution reactions.
2-Bromo-6-phenyl-4-(trifluoromethyl)pyrimidine: Lacks the methoxy group, which may influence its electronic properties and solubility.
Uniqueness
2-Bromo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups (bromine, methoxyphenyl, and trifluoromethyl) on the pyrimidine ring. This combination of groups imparts distinct reactivity and properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H8BrF3N2O |
|---|---|
Molekulargewicht |
333.10 g/mol |
IUPAC-Name |
2-bromo-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8BrF3N2O/c1-19-9-5-3-2-4-7(9)8-6-10(12(14,15)16)18-11(13)17-8/h2-6H,1H3 |
InChI-Schlüssel |
JTVJUMWWSDLFJH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732944.png)

![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)


![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)








